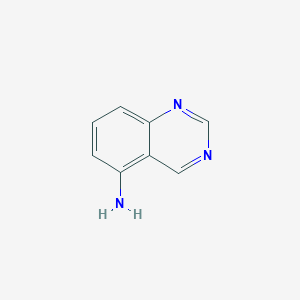

喹唑啉-5-胺

描述

Quinazolin-5-amine is a compound that has drawn considerable attention due to its wide range of applications in the field of pharmaceutical chemistry . It is reported for its diversified biological activities .

Synthesis Analysis

Quinazoline derivatives have been intensively researched, providing a wide range of compounds with diverse biological roles . The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Molecular Structure Analysis

Quinazolin-5-amine has a linear formula of C8 H7 N3 . Quinazolines and quinazolinones are classes of fused heterocycles that are of considerable interest because of the diverse range of their biological properties .Chemical Reactions Analysis

Quinazoline derivatives have shown promising activity against different tumors . They have been considered as a novel class of cancer chemotherapeutic agents . Quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues .Physical And Chemical Properties Analysis

Quinazolin-5-amine has a molecular weight of 145.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学研究应用

Medicinal Chemistry: Synthesis of Clinical Drugs

Quinazolin-5-amine forms the core structure in various clinical drugs, such as gefitinib and erlotinib, which are used for treating diseases like cancer . The compound’s ability to modify solubility, lipophilicity, and polarity enhances potency, selectivity, and metabolic stability in drug development .

Organic Synthesis: Transition Metal-Catalyzed Reactions

In organic synthesis, quinazolin-5-amine derivatives are synthesized using transition metal-catalyzed reactions. These methods include C-H activation and cascade reactions, which are crucial for constructing the quinazoline scaffold .

Antimicrobial Agents: Development of New Antibiotics

Quinazolin-5-amine derivatives have shown promise as antimicrobial agents. They are being explored for the development of novel antibiotics to treat resistant bacterial strains, addressing the critical need for new antibacterial agents .

Anticancer Activity: Targeting Cancer Cells

Quinazolin-5-amine has been identified as a key scaffold in the design of anticancer drugs. Its derivatives exhibit a broad spectrum of biological activities, including the ability to target and kill cancer cells .

Neurological Disorders: Treatment of Parkinsonism and PTSD

Some quinazolin-5-amine derivatives are used to treat neurological disorders such as Parkinsonism and post-traumatic stress disorder (PTSD). These compounds can modulate neurological pathways, providing therapeutic benefits .

Cardiovascular Applications: Management of Hypertension

Quinazolin-5-amine derivatives like prazosin and doxazosin are utilized in the management of hypertension and benign prostatic hyperplasia. They work by relaxing blood vessels and improving blood flow .

Antiviral Research: HIV and Other Viral Infections

Research into quinazolin-5-amine derivatives has extended into antiviral applications, particularly in the treatment of HIV. Their ability to interfere with viral replication makes them valuable in this field .

Agricultural Chemistry: Development of Agrochemicals

The quinazoline core is also found in several agrochemicals. Quinazolin-5-amine derivatives are being investigated for their potential use in protecting crops from pests and diseases .

作用机制

Target of Action

Quinazolin-5-amine exhibits a broad spectrum of pharmacological activities, which suggests that it interacts with multiple targets. It has been found to serve as ligands for benzodiazepine and GABA receptors in the central nervous system . It also acts as an inhibitor of the protein kinase of the epidermal growth factor receptor (EGFR) . Furthermore, it has been associated with cellular phosphorylation inhibitors and DNA binding agents .

Mode of Action

Quinazolin-5-amine interacts with its targets in a variety of ways. For instance, as an inhibitor of EGFR, it binds to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade and preventing further growth of cancer cells .

Biochemical Pathways

Quinazolin-5-amine affects several biochemical pathways. Its interaction with the EGFR leads to the inactivation of the Ras signal transduction cascade, which plays a crucial role in cell growth and survival . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Pharmacokinetics

It is known that the lipophilicity of quinazolinone derivatives helps them penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .

Result of Action

The action of Quinazolin-5-amine leads to a variety of molecular and cellular effects. For instance, its inhibition of EGFR leads to the prevention of cancer cell growth . Moreover, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Action Environment

The action, efficacy, and stability of Quinazolin-5-amine can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of quinazoline derivatives . .

未来方向

属性

IUPAC Name |

quinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDQPVGKVPPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633794 | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazolin-5-amine | |

CAS RN |

101421-71-0 | |

| Record name | 5-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

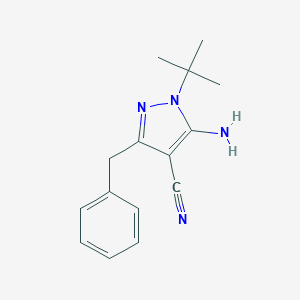

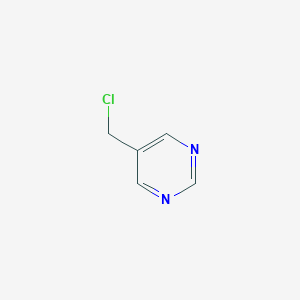

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

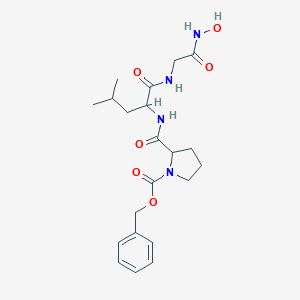

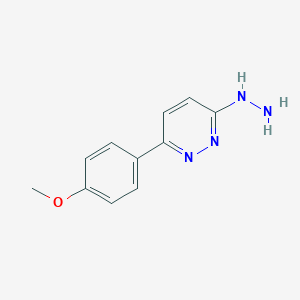

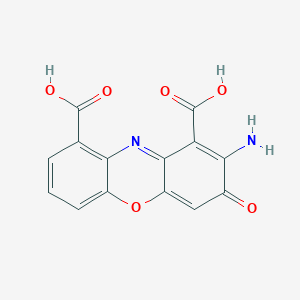

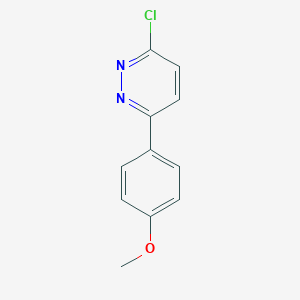

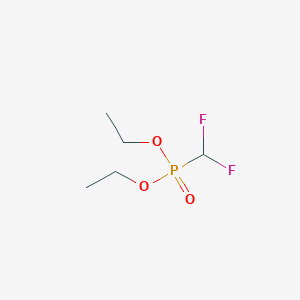

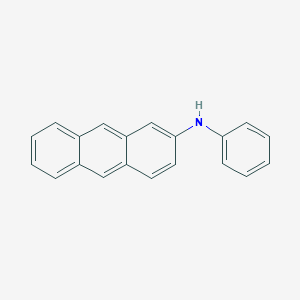

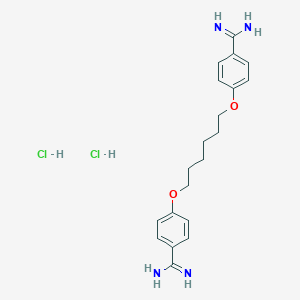

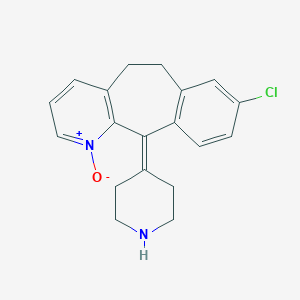

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)